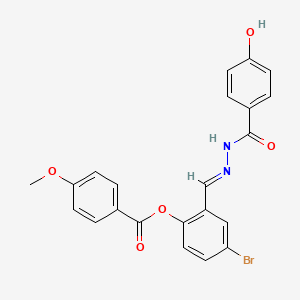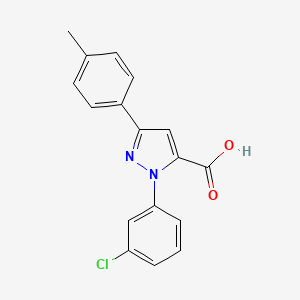
4-Cyclohexyl-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Ciclohexil-2-metoxifenol es un compuesto orgánico con la fórmula molecular C13H18O2 y un peso molecular de 206,287 g/mol . Es un compuesto fenólico caracterizado por un grupo ciclohexilo unido al anillo de benceno y un grupo metoxi en la posición orto con respecto al grupo hidroxilo.
Métodos De Preparación
La síntesis del 4-Ciclohexil-2-metoxifenol se puede lograr a través de varias rutas sintéticas. Un método común implica la hidrogenación de compuestos fenólicos basados en lignina utilizando catalizadores metálicos soportados. Por ejemplo, la hidrólisis de 4-fenoxifenol utilizando un catalizador Ni/CaO-H-ZSM-5 a 140 °C y 10 bar de presión de H2 en un medio de etanol puede producir intermedios de ciclohexanol . Otro método implica la alquilación de compuestos fenólicos con haluros de ciclohexilo en condiciones básicas.
Análisis De Reacciones Químicas
El 4-Ciclohexil-2-metoxifenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El anillo aromático se puede hidrogenar para formar derivados de ciclohexanol.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con catalizadores metálicos y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados de ciclohexanol, quinonas y fenoles sustituidos .
Aplicaciones Científicas De Investigación
El 4-Ciclohexil-2-metoxifenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Medicina: Sus derivados se exploran por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-Ciclohexil-2-metoxifenol implica su interacción con radicales libres y especies reactivas de oxígeno. El grupo hidroxilo fenólico puede donar un átomo de hidrógeno para neutralizar los radicales libres, reduciendo así el estrés oxidativo. Esta actividad antioxidante está mediada por la estabilización del radical fenoxilo formado después de la donación de hidrógeno .
Comparación Con Compuestos Similares
El 4-Ciclohexil-2-metoxifenol se puede comparar con otros metoxifenoles como el 4-metoxifenol y el 2,6-dimetoxifenol. Si bien todos estos compuestos exhiben propiedades antioxidantes, el 4-Ciclohexil-2-metoxifenol es único debido a la presencia del grupo ciclohexilo, lo que aumenta su hidrofobicidad y potencialmente su biodisponibilidad . Compuestos similares incluyen:
- 4-Metoxifenol
- 2,6-Dimetoxifenol
- 4-Ciclohexil-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol
Propiedades
Número CAS |
19521-72-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-methoxyphenol |
InChI |
InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
Clave InChI |
SFKOSFQNRNFREE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
